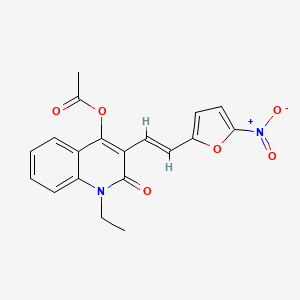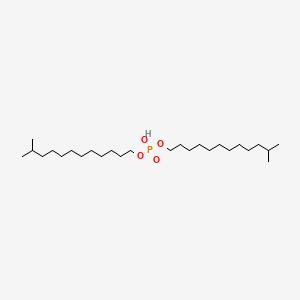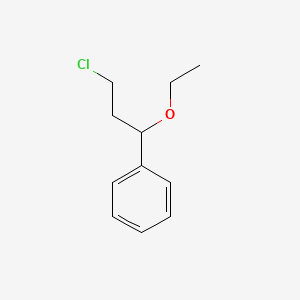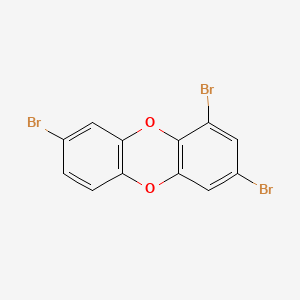
4-(Acetyloxy)-1-ethyl-3-(2-(5-nitro-2-furanyl)ethenyl)-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone,4-(acetyloxy)-1-ethyl-3-[2-(5-nitro-2-furanyl)ethenyl]- is a complex organic compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This particular compound features a quinolinone core with various functional groups, including an acetyloxy group, an ethyl group, and a nitro-furanyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone,4-(acetyloxy)-1-ethyl-3-[2-(5-nitro-2-furanyl)ethenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Addition of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Nitro-Furanyl Moiety: The nitro-furanyl group can be introduced through a coupling reaction with a nitro-furanyl derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinolinone,4-(acetyloxy)-1-ethyl-3-[2-(5-nitro-2-furanyl)ethenyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinolinone derivatives with hydrogenated functional groups.
Substitution: Formation of substituted quinolinone derivatives with various functional groups replacing the original ones.
Applications De Recherche Scientifique
2(1H)-Quinolinone,4-(acetyloxy)-1-ethyl-3-[2-(5-nitro-2-furanyl)ethenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone,4-(acetyloxy)-1-ethyl-3-[2-(5-nitro-2-furanyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression and replication.
Modulating Signaling Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-nitro-2-furanyl)-2-propenenitrile
- 3-(2-Furyl)-5-[2-(5-nitro-2-furyl)vinyl]-2-phenyl-2,3-dihydro-1H-pyrazole
Uniqueness
2(1H)-Quinolinone,4-(acetyloxy)-1-ethyl-3-[2-(5-nitro-2-furanyl)ethenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
74693-56-4 |
|---|---|
Formule moléculaire |
C19H16N2O6 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
[1-ethyl-3-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-2-oxoquinolin-4-yl] acetate |
InChI |
InChI=1S/C19H16N2O6/c1-3-20-16-7-5-4-6-14(16)18(26-12(2)22)15(19(20)23)10-8-13-9-11-17(27-13)21(24)25/h4-11H,3H2,1-2H3/b10-8+ |
Clé InChI |
FMHXOOUSZWESDI-CSKARUKUSA-N |
SMILES isomérique |
CCN1C2=CC=CC=C2C(=C(C1=O)/C=C/C3=CC=C(O3)[N+](=O)[O-])OC(=O)C |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C(C1=O)C=CC3=CC=C(O3)[N+](=O)[O-])OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)







![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)


